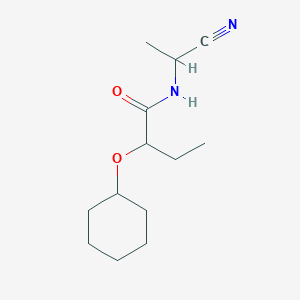
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide, also known as CXB, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields.
Scientific Research Applications
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have potential applications in a variety of scientific research fields. One of the most promising applications of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is in the treatment of cancer. Studies have shown that N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Mechanism of Action
The mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is not fully understood, but it is believed to work by inhibiting the activity of enzymes involved in cell proliferation and inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of prostaglandins, molecules that promote inflammation. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to inhibit the activity of the enzyme histone deacetylase (HDAC), which is involved in the regulation of gene expression.
Biochemical and Physiological Effects
N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have a number of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has been found to have analgesic properties, making it a potential treatment for pain. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide has also been found to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that it is relatively easy to synthesize, making it readily available for use in lab experiments. N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is also relatively stable, allowing it to be stored for extended periods of time. One limitation of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide is that its mechanism of action is not fully understood, making it difficult to optimize its use in lab experiments.
Future Directions
There are a number of future directions for research on N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. One area of research is the development of more efficient synthesis methods for N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. Another area of research is the optimization of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide's use in cancer treatment, including the development of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide-based drug delivery systems. Additionally, more research is needed to fully understand the mechanism of action of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide and its potential applications in the treatment of other diseases.
Synthesis Methods
The synthesis of N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide involves the reaction of 2-cyclohexyloxy-1-chloropropane with potassium cyanide in the presence of a phase transfer catalyst. The resulting product is then reacted with butanoyl chloride to yield N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide. The yield of this reaction is typically around 70%, making it a relatively efficient method for synthesizing N-(1-cyanoethyl)-2-(cyclohexyloxy)butanamide.
properties
IUPAC Name |
N-(1-cyanoethyl)-2-cyclohexyloxybutanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c1-3-12(13(16)15-10(2)9-14)17-11-7-5-4-6-8-11/h10-12H,3-8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDPMKYKSDSORQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC(C)C#N)OC1CCCCC1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}-N'-phenylethanediamide](/img/structure/B2424461.png)
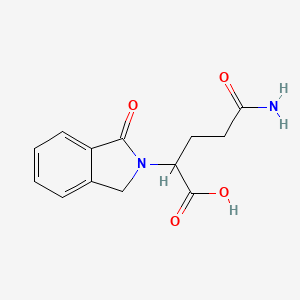

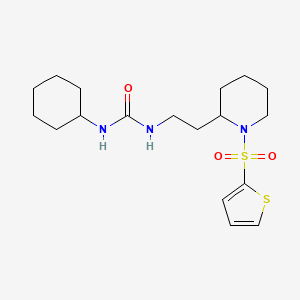
![3-{[3-(Trifluoromethyl)benzyl]oxy}-2-thiophenecarboxylic acid](/img/structure/B2424465.png)
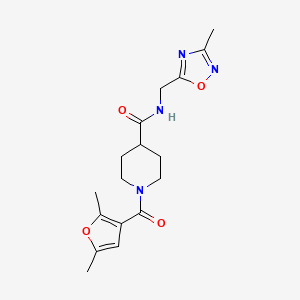
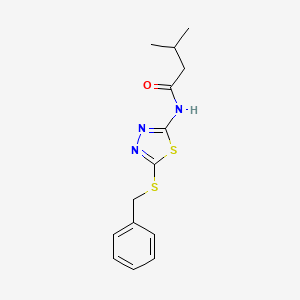
![N-[1-[1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2424474.png)
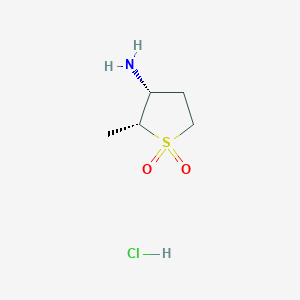
![2-(5-chlorothiophen-2-yl)-N-(3-(dimethylamino)propyl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2424477.png)
![2-(4-Chlorophenoxy)-5-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile](/img/structure/B2424478.png)
![N-(4-acetylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2424481.png)

